molecular formula C10H10ClF4N B1407360 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride CAS No. 1795478-65-7

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B1407360
CAS No.: 1795478-65-7
M. Wt: 255.64 g/mol
InChI Key: AFSRAZSTVVUGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a fluorinated cyclopropane derivative featuring a phenyl ring substituted with a 3-fluoro and 5-trifluoromethyl group. The cyclopropane core is functionalized with an amine group, which is protonated as a hydrochloride salt. This compound belongs to a class of structurally constrained amines used in medicinal chemistry and drug discovery, particularly as building blocks for kinase inhibitors or central nervous system (CNS)-targeting molecules due to the combined effects of fluorine and trifluoromethyl groups on lipophilicity and metabolic stability.

For example, compounds like 1-(3-bromo-4-chlorophenyl)cyclopropan-1-amine hydrochloride (CAS 1266148-30-4, ) and 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride (CAS 2413886-60-7, ) share similar cyclopropane-amine scaffolds but differ in substituent patterns.

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4N.ClH/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14;/h3-5H,1-2,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSRAZSTVVUGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and fluoro (F) groups in the target compound enhance metabolic stability and membrane permeability compared to bromo-/chloro-substituted analogs (e.g., CAS 1266148-30-4).

Stability and Reactivity

  • Bromo/chloro-substituted analogs (CAS 1266148-30-4) may undergo nucleophilic substitution, whereas the target compound’s fluorine and CF₃ groups favor electrophilic aromatic substitution or Suzuki-Miyaura coupling.

Biological Activity

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (CAS No. 1795478-65-7) is a fluorinated cyclopropylamine derivative that has garnered attention for its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Basic Information

PropertyValue
Chemical Name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
CAS Number 1795478-65-7
Molecular Formula C10H10ClF4N
Molecular Weight 255.64 g/mol
Purity >95%

Structural Characteristics

The structure of this compound includes a cyclopropane ring, which contributes to its conformational flexibility and potential interactions with biological targets. The trifluoromethyl group is notable for increasing lipophilicity and metabolic stability.

Research indicates that fluorinated cyclopropylamines can act as inhibitors of key enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO) and tyramine oxidase. The presence of the trifluoromethyl group enhances binding affinity to these enzymes, potentially leading to increased neurotransmitter levels in the synaptic cleft.

Inhibition Studies

A study focusing on the synthesis and biological evaluation of fluorinated phenylcyclopropylamines demonstrated that these compounds exhibit significant inhibitory activity against microbial tyramine oxidase. The most potent derivatives showed IC50 values significantly lower than non-fluorinated analogs, suggesting that fluorination is a critical factor in enhancing biological efficacy .

Case Studies

  • Fluorinated Phenylcyclopropylamines : In a comparative study, trans-2-fluoro-2-phenylcyclopropylamine exhibited an IC50 value ten times lower than tranylcypromine, a known MAO inhibitor, highlighting the enhanced potency provided by fluorination .
  • Neuropharmacological Effects : Preliminary investigations into the neuropharmacological effects of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride suggest potential applications in treating mood disorders due to its influence on monoamine levels .

Q & A

Q. What are the optimal synthetic routes for 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a halogenated aryl precursor. Key steps include:

  • Friedel-Crafts acylation or Grignard reactions to introduce the trifluoromethylphenyl group (e.g., using 3-fluoro-5-(trifluoromethyl)phenylmagnesium bromide) .
  • Cyclopropanation via Simmons–Smith reaction or transition-metal-catalyzed methods to form the cyclopropane ring .
  • Amine functionalization followed by HCl salt formation.

Critical Parameters:

  • Temperature : Cyclopropanation often requires low temperatures (−20°C to 0°C) to avoid side reactions.
  • Catalysts : Zinc-based catalysts (e.g., ZnEt₂) improve cyclopropane ring stability .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Example Reaction Table:

StepReagents/ConditionsYield (%)Purity (%)
Aryl precursor synthesis3-Fluoro-5-(trifluoromethyl)bromobenzene, Mg, THF, 0°C8590
CyclopropanationCH₂I₂, ZnEt₂, −20°C, 12h6288
Amine formationNH₃/MeOH, 60°C, 6h7592

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR : Confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and fluorine/trifluoromethyl group integration .
  • HPLC-MS : Quantify purity (>98%) using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the cyclopropane-amine moiety .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path search) optimize synthesis and predict reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states in cyclopropanation to identify steric/electronic barriers. For example, trifluoromethyl groups increase ring strain, requiring adjusted reaction coordinates .
  • Reaction Path Search : Algorithms (e.g., GRRM) predict intermediates in Friedel-Crafts steps, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. DMF) for amine salt crystallization .

Case Study :
DFT calculations revealed that electron-withdrawing substituents (e.g., -CF₃) lower the activation energy for cyclopropane ring closure by 12 kcal/mol compared to non-fluorinated analogs .

Q. What strategies resolve contradictory data in biological activity studies, such as varying IC₅₀ values across assays?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., ketamine for NMDA receptor studies) .
    • Normalize data to account for batch-to-batch variability in compound purity.
  • Statistical Analysis :
    • ANOVA or multivariate regression identifies confounding variables (e.g., pH, temperature) .
    • Meta-analysis of historical data reconciles discrepancies (e.g., IC₅₀ ranges from 50 nM to 1 µM due to assay sensitivity differences) .

Example Data Contradiction Resolution:

Assay TypeIC₅₀ (nM)ConditionsAdjusted IC₅₀ (nM)
Radioligand binding (pH 7.4)5025°C, 1% DMSO55
Functional cell assay (pH 7.2)120037°C, 0.5% DMSO250 (after normalization)

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers (e.g., using Chiralpak AD-H column) to isolate active forms .
  • Molecular Docking : Predicts binding affinity differences (e.g., (R)-enantiomer shows 10× higher NMDA receptor occupancy than (S)-form) .
  • Pharmacokinetic Studies : Compare enantiomer half-lives in vivo (e.g., (R)-form t₁/₂ = 4h vs. (S)-form t₁/₂ = 1.5h in rats) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (>99%)?

Methodological Answer:

  • Continuous Flow Reactors : Enhance reproducibility for cyclopropanation (residence time: 30 min, yield: 80%) .
  • Crystallization Optimization : Use anti-solvent (e.g., MTBE) to precipitate the hydrochloride salt with >99% ee .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing chiral impurity formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.